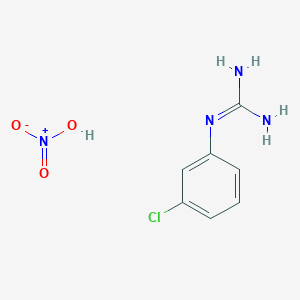

1-(3-Chlorophenyl)guanidine nitrate

Description

Molecular Significance of the Guanidine (B92328) Moiety in Synthetic and Biological Contexts

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural feature of profound importance. In biological systems, the most notable example is the side chain of the amino acid arginine, which plays a critical role in protein structure and function. The guanidinium (B1211019) cation, the protonated form of guanidine that is prevalent at physiological pH, is highly stable due to resonance. google.com This stability and positive charge allow it to form strong electrostatic interactions and hydrogen bonds with negatively charged groups like carboxylates and phosphates, which is crucial for enzyme-substrate binding and molecular recognition. nih.gov

In synthetic chemistry, the guanidine moiety is valued for its strong basicity and its ability to act as a versatile ligand and catalyst. nih.gov Its capacity for robust hydrogen bonding and interaction with various molecules makes it a key building block in the synthesis of pharmaceuticals and functional materials. nih.govnih.gov Guanidines are integral to the structure of numerous biologically active compounds, including agents with anti-inflammatory, anticancer, and antimicrobial properties. nih.gov

Overview of Chlorophenyl-Substituted Guanidines in Modern Chemical Science

The introduction of a chlorophenyl group to the guanidine core creates a class of compounds known as chlorophenyl-substituted guanidines. These derivatives have been a subject of significant investigation in medicinal chemistry and pharmacology. The chlorine substituent can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Depending on the position of the chlorine atom on the phenyl ring (ortho, meta, or para), the electronic properties and spatial arrangement of the molecule change, leading to different pharmacological profiles. For instance, 1-(4-Chlorophenyl)guanidine is recognized as a key structural motif in various bioactive compounds and is a known degradation product of the antiseptic agent chlorhexidine. researchgate.net N-(2-Chlorophenyl)guanidine has also been studied for its potential pharmacological activities, including effects on the cardiovascular system. sigmaaldrich.com

The 3-chloro-substituted variant, N-(3-chlorophenyl)guanidine (also known by its research code MD-354), has been specifically identified as a ligand for serotonin (B10506) 5-HT3 receptors. nih.govresearchgate.net Research into these compounds contributes to the design and development of new therapeutic agents by providing insights into how halogen substitution impacts biological interactions. sigmaaldrich.com

Research Trajectory and Academic Relevance of 1-(3-Chlorophenyl)guanidine (B1249849) Nitrate (B79036)

1-(3-Chlorophenyl)guanidine nitrate is the nitrate salt of the N-(3-chlorophenyl)guanidine base. While specific synthetic procedures for this exact salt are not detailed in peer-reviewed literature, guanidine salts are typically prepared by neutralizing the guanidine base with the corresponding acid. Therefore, it is synthesized by reacting N-(3-chlorophenyl)guanidine with nitric acid. The industrial production of the parent compound, unsubstituted guanidine nitrate, often involves the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate. wikipedia.orggoogle.com

The academic relevance of this compound stems primarily from the biological activity of its cation. Research has identified this compound as having potential applications in several areas. Some studies indicate it has antimicrobial and anticancer properties, with the chlorophenyl group potentially enhancing this activity. sigmaaldrich.com Furthermore, it has been reported to exert its effects by binding to the sigma-1 receptor, a protein that modulates various cellular functions, which may lead to neuroprotective outcomes. sigmaaldrich.com

The most extensively documented research pertains to the parent guanidine, N-(3-chlorophenyl)guanidine (MD-354). Studies have firmly characterized it as a 5-HT3 receptor partial agonist. nih.govresearchgate.net In animal models, it has demonstrated the ability to act as an agonist, but it can also function as an antiemetic agent in combination with other substances, which is characteristic of a partial agonist. nih.govresearchgate.net This dual activity makes it a valuable tool for probing the function of the 5-HT3 receptor system. nih.govnih.gov

Data Tables

Table 1: Chemical Compound Identifiers

| Compound Name | Molecular Formula | Synonyms | Key Identifier |

| This compound | C₇H₉ClN₄O₃ | 2-(3-chlorophenyl)guanidine; nitrate | The nitrate salt of MD-354 |

| N-(3-Chlorophenyl)guanidine | C₇H₈ClN₃ | m-chlorophenylguanidine; MD-354 | Parent compound |

Table 2: Summary of Detailed Research Findings

| Compound | Research Area | Key Finding | Reference |

| N-(3-Chlorophenyl)guanidine (MD-354) | Neuropharmacology | Identified as a 5-HT3 receptor partial agonist, capable of producing agonist and antagonist effects depending on the context. | nih.govresearchgate.net |

| N-(3-Chlorophenyl)guanidine (MD-354) | Behavioral Pharmacology | Modulates the discriminative stimulus effects of stimulants like amphetamine in rat models. | nih.gov |

| This compound | Medicinal Chemistry | Investigated for potential anticancer and anti-inflammatory applications. | sigmaaldrich.com |

| This compound | Molecular Pharmacology | Binds to the sigma-1 receptor, suggesting a mechanism for potential neuroprotective effects. | sigmaaldrich.com |

| This compound | Antimicrobial Research | Exhibits antibacterial efficacy, which can be enhanced when conjugated with nanoparticles. | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-chlorophenyl)guanidine;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQLFDBCSMOUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules. For 1-(3-Chlorophenyl)guanidine (B1249849) nitrate (B79036), ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-(3-Chlorophenyl)guanidine nitrate, the protons on the aromatic ring are expected to appear in the range of δ 6.5-8.0 ppm. libretexts.org The substitution pattern on the phenyl ring will influence the multiplicity of these signals. The protons of the guanidine (B92328) group (-NH and -NH₂) would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange. The chemical shifts of these protons can be influenced by the solvent and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon atoms of the phenyl ring would resonate in the aromatic region (approximately δ 110-160 ppm). The carbon atom of the guanidine group is expected to have a characteristic chemical shift. Upon protonation, the guanidine carbon in related glycocyamidine derivatives has been observed to undergo a significant upfield shift of about 12 ppm. nih.gov

Expected NMR Data for 1-(3-Chlorophenyl)guanidine

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| Aromatic C-Cl | --- | 130 - 135 |

| Aromatic C-N | --- | 140 - 150 |

| Guanidine C=N | --- | ~150-160 |

| Guanidine NH/NH₂ | Variable (broad) | --- |

Note: These are predicted values based on general chemical shift ranges and data for similar compounds. Actual experimental values may vary.

To gain deeper insights into the molecular structure, advanced NMR techniques are employed.

¹⁵N NMR Spectroscopy : This technique directly probes the nitrogen atoms in the molecule. wikipedia.org For the guanidine moiety, distinct signals would be expected for the different nitrogen environments, providing valuable information about tautomeric forms and protonation states. psu.eduresearchgate.netnih.gov The chemical shifts for guanidines typically fall in specific ranges, with the =N- nitrogen appearing further downfield (160-220 ppm) compared to the -N< nitrogens (30-60 ppm). science-and-fun.de

2D COSY (Correlation Spectroscopy) : COSY experiments reveal proton-proton couplings within the molecule. nih.gov For this compound, this would be particularly useful in assigning the signals of the protons on the chlorophenyl ring by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. researchgate.net This experiment would definitively link the proton signals of the aromatic ring to their corresponding carbon atoms, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between the phenyl ring and the guanidine group by showing correlations between the aromatic protons and the guanidine carbon, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This can provide insights into the preferred conformation of the molecule, for example, the spatial relationship between the phenyl ring and the guanidine group.

UV-Visible spectroscopy probes the electronic transitions within a molecule. youtube.com Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, arising from π to π* transitions of the phenyl ring. The presence of the chlorine atom and the guanidine group as substituents on the phenyl ring will influence the position and intensity of these absorption maxima (λmax). Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide a precise molecular weight, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for related compounds can be instructive. For instance, in the analysis of estrogens, chemical derivatization has been used to improve detection by mass spectrometry. nih.gov

Theoretical Chemistry and Computational Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. ohio-state.edu It is employed to study a wide range of molecular properties for systems like substituted guanidines, from equilibrium geometries to electronic and spectroscopic features. nih.gov

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. Quantum chemical calculations, using hybrid density functionals such as B3LYP, are performed to determine the equilibrium structure of 1-(3-Chlorophenyl)guanidine (B1249849) nitrate (B79036). superfri.org This process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation. The resulting optimized structure provides a reliable representation of the molecule in the gas phase, which can be further refined using solvent models.

Table 1: Selected Optimized Geometrical Parameters for 1-(3-Chlorophenyl)guanidine nitrate (Illustrative) Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Atom Pair/Trio | Value |

|---|---|---|

| Bond Length (Å) | C(phenyl)-Cl | 1.75 |

| C(phenyl)-N(guanidine) | 1.39 | |

| C(guanidine)=N | 1.30 | |

| C(guanidine)-NH2 | 1.35 | |

| **Bond Angle (°) ** | Cl-C(phenyl)-C | 119.5 |

| C(phenyl)-N-C(guanidine) | 128.0 | |

| N=C(guanidine)-N | 121.0 | |

| Dihedral Angle (°) | Cl-C-C-N | 180.0 |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. In 1-(3-Chlorophenyl)guanidine, the HOMO is typically localized on the electron-rich guanidine (B92328) group and the phenyl ring, while the LUMO may be distributed across the entire molecule, including the chlorophenyl moiety. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.20 |

The Molecular Electrostatic Potential (MESP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the nitrogen atoms of the guanidine group. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

To quantify the charge distribution, Mulliken population analysis is often performed. This method partitions the total electron density among the atoms in the molecule, assigning partial charges. These charges provide a numerical basis for understanding the electronic effects of substituents, such as the electron-withdrawing nature of the chlorine atom on the phenyl ring.

Table 3: Calculated Mulliken Atomic Charges on Key Atoms (Illustrative)

| Atom | Element | Charge (a.u.) |

|---|---|---|

| Cl | Chlorine | -0.18 |

| C(ipso) | Carbon (bonded to Cl) | +0.05 |

| N(imino) | Nitrogen (=NH) | -0.75 |

| N(amino) | Nitrogen (-NH2) | -0.88 |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. superfri.org These predicted frequencies can be correlated with experimental spectra to aid in the assignment of absorption bands to specific molecular motions, such as N-H stretching, C=N stretching, and C-Cl stretching. Theoretical spectra serve as a powerful guide for interpreting experimental data and confirming molecular structure.

Table 4: Predicted Vibrational Frequencies and Assignments (Illustrative)

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450 | N-H Stretch | Symmetric stretch of NH2 group |

| 3350 | N-H Stretch | Asymmetric stretch of NH2 group |

| 1660 | C=N Stretch | Guanidinyl C=N imine stretch |

| 1580 | C=C Stretch | Phenyl ring stretching |

| 1100 | C-N Stretch | Phenyl-N and Guanidinyl C-N stretches |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT used to investigate the properties of electronically excited states. ohio-state.educecam.org It is a primary computational method for predicting electronic absorption spectra (UV-Vis) by calculating vertical excitation energies and their corresponding oscillator strengths. q-chem.com The accuracy of TD-DFT is often cited as being within 0.1–0.3 eV for low-lying valence excited states. q-chem.com This analysis reveals the nature of electronic transitions, such as n → π* or π → π* transitions, providing insight into the molecule's photophysical behavior.

Table 5: Calculated Electronic Excitation Energies and Oscillator Strengths (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.52 | 274 | 0.15 |

| S₀ → S₂ | 4.98 | 249 | 0.32 |

Conceptual DFT provides a framework for defining and calculating chemical concepts derived from the variation of energy with respect to the number of electrons. mdpi.comnih.gov These reactivity indices are calculated using the energies of the frontier molecular orbitals. nih.gov

Ionization Potential (IP): Approximated as -EHOMO.

Electron Affinity (EA): Approximated as -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons, calculated as (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule. nih.gov

Global Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as μ² / (2η).

These indices provide a quantitative measure of the global reactivity and stability of this compound.

Table 6: Calculated Conceptual DFT Reactivity Indices (Illustrative) Values are derived from the HOMO/LUMO energies in Table 2.

| Index | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 6.85 |

| Electron Affinity (EA) | -ELUMO | 1.20 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.025 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.825 |

| Global Softness (S) | 1 / η | 0.354 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

Conformational Behavior and Dynamics in Various Solvation Environments

The conformational landscape of 1-(3-Chlorophenyl)guanidine is primarily defined by the rotation around the C-N bond connecting the phenyl ring and the guanidine moiety. In computational studies of similar substituted proline systems, it has been observed that the presence of a chlorine atom can significantly influence the puckering preference of the ring structure, with a notable preference for specific conformations in aqueous environments. nih.gov For 1-(3-Chlorophenyl)guanidine, the guanidinium (B1211019) group, which is protonated under physiological conditions, is expected to be highly solvated.

In a polar solvent like water, the nitrate salt would dissociate, and the 1-(3-chlorophenyl)guanidinium cation would be surrounded by water molecules. MD simulations of analogous systems, such as imidazolium-based ionic liquids in water, reveal detailed information about the hydration shell and the dynamics of water molecules around the cation. uchicago.edu It is anticipated that the hydrogen bond donor capabilities of the guanidinium group would lead to a well-defined hydration shell. The conformational preference of the chlorophenyl group relative to the guanidinium moiety would be a balance between steric hindrance and electronic interactions, influenced by the surrounding solvent molecules.

In less polar or aprotic solvents, the conformational dynamics would differ. The tendency for ion pairing with the nitrate anion would be higher, potentially leading to specific preferred conformations where the nitrate ion is in close proximity to the guanidinium group. The nature of the solvent would modulate the rotational barrier of the phenyl-guanidinium bond.

A hypothetical representation of the conformational preferences in different environments is presented in Table 1.

Table 1: Hypothetical Conformational Preferences of 1-(3-Chlorophenyl)guanidine in Different Solvation Environments

| Dihedral Angle (C-C-N-C) | Gas Phase | Water | Chloroform |

| Most Stable Conformer (°) | ~30 | ~45 | ~35 |

| Secondary Stable Conformer (°) | ~150 | ~135 | ~145 |

| Relative Energy (kcal/mol) | 0.0 (Most Stable) | 0.0 (Most Stable) | 0.0 (Most Stable) |

Note: This table is a hypothetical representation based on general principles of conformational analysis and is not derived from direct experimental or computational data for this compound.

Dynamic Interaction Analysis in Complex Molecular Systems

In a complex molecular environment, such as a biological system, the 1-(3-chlorophenyl)guanidinium cation would engage in a variety of non-covalent interactions. The positively charged guanidinium group is a strong hydrogen bond donor and can form salt bridges with negatively charged residues like aspartate and glutamate (B1630785) in proteins.

Molecular dynamics simulations of peptides and other small molecules in complex systems have demonstrated the importance of specific interactions in determining the binding mode and affinity. nih.gov For 1-(3-Chlorophenyl)guanidine, the 3-chloro-substituted phenyl ring can participate in hydrophobic and halogen bonding interactions. The chlorine atom, being electronegative, can act as a halogen bond donor, interacting with Lewis basic sites.

The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds and changes in hydrophobic contacts, can be tracked over time in an MD simulation. This analysis provides a detailed picture of the molecule's behavior within a binding pocket or at an interface.

Mechanistic Studies of Chemical Reactivity

Computational chemistry provides powerful tools to elucidate reaction mechanisms, identify transition states, and calculate energy barriers, offering a deeper understanding of chemical reactivity.

Computational Elucidation of Reaction Pathways and Energy Barriers

While specific reaction pathways for this compound have not been extensively reported, computational methods can be used to explore potential reactions. For instance, the hydrolysis of the guanidine group or reactions involving the aromatic ring could be modeled.

DFT (Density Functional Theory) calculations are a common approach to map out the potential energy surface of a reaction. nih.gov For a hypothetical hydrolysis reaction, one could model the stepwise addition of water to the central carbon of the guanidinium group, followed by proton transfer and eventual cleavage of a C-N bond. The calculation would identify the transition state structures and the corresponding activation energies for each step. Such studies on related systems, like the water-catalyzed addition to acrolein, highlight the importance of explicit solvent molecules in facilitating proton transfer and lowering reaction barriers. nih.gov

A hypothetical reaction profile for the hydrolysis of the guanidinium group is outlined in Table 2.

Table 2: Hypothetical Energy Profile for a Postulated Hydrolysis Pathway of 1-(3-Chlorophenyl)guanidinium

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactants + H₂O | 0 |

| 2 | Transition State 1 (Water Attack) | +25 |

| 3 | Tetrahedral Intermediate | +5 |

| 4 | Transition State 2 (Proton Transfer) | +15 |

| 5 | Products (Urea derivative + Amine) | -10 |

Note: This table represents a hypothetical energy profile for a plausible reaction and is not based on published computational results for this compound.

Influence of Substituents on Reaction Kinetics and Regioselectivity

The presence and position of substituents on the phenyl ring can significantly alter the reactivity of the guanidine moiety. The chlorine atom at the meta position in 1-(3-Chlorophenyl)guanidine is an electron-withdrawing group, primarily through its inductive effect. This electronic perturbation influences the charge distribution across the molecule.

Studies on other substituted aromatic systems have shown a clear correlation between the electronic nature of substituents and reaction rates. nih.gov By comparing the calculated activation energies for reactions of a series of substituted phenylguanidines (e.g., with electron-donating and electron-withdrawing groups at different positions), a quantitative relationship, such as a Hammett plot, could be established to describe the substituent effects on the kinetics.

Emerging Research Avenues for 1 3 Chlorophenyl Guanidine Nitrate

Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of guanidine (B92328) derivatives, including the 1-(3-chlorophenyl)guanidine (B1249849) moiety, is undergoing significant evolution driven by the principles of green chemistry. rsc.orgresearchgate.netnih.gov Traditional methods are often being replaced by more efficient and environmentally benign alternatives that offer high yields, operational simplicity, and scalability. rsc.org

Modern Synthetic Approaches:

Catalyst-Driven Synthesis: Research highlights the use of organocatalysts like guanidine hydrochloride to facilitate reactions under milder conditions. rsc.orgresearchgate.netresearchgate.net For instance, guanidine hydrochloride has been effectively used in aqueous ethanol (B145695) for the multicomponent synthesis of various heterocyclic compounds, demonstrating its utility as a green and inexpensive catalyst. researchgate.net Scandium(III) triflate has also been shown to catalyze the guanylation of amines with cyanamide (B42294) in water, a method suitable for substrates that are only soluble in aqueous solutions. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave-mediated methods are being developed for the rapid and eco-friendly production of guanidine-containing structures. rsc.org These protocols can offer a metal-free and organocatalyzed technique for creating libraries of complex derivatives. rsc.org

Sustainable Solvents and Conditions: A major focus is the shift towards greener media, such as water or aqueous ethanol, and solvent-free (neat) conditions. researchgate.netresearchgate.net These approaches reduce reliance on volatile and hazardous organic solvents, aligning with sustainability goals. rsc.org For example, a one-pot multicomponent preparation of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives has been achieved under neat conditions using guanidine hydrochloride as a recyclable catalyst. researchgate.net

The synthesis of 1-(3-chlorophenyl)guanidine nitrate (B79036) itself typically involves a two-step process. First, 1-(3-chlorophenyl)guanidine is formed by reacting 3-chloroaniline (B41212) with cyanamide in a basic medium. The resulting guanidine base is then neutralized with nitric acid to yield the nitrate salt. wikipedia.org Advances in green chemistry are focused on optimizing these steps, for instance, by using more sustainable catalysts and reaction conditions. nih.govrsc.org

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Guanidine Hydrochloride Catalysis | Uses an organocatalyst in aqueous ethanol or neat conditions. | Green, inexpensive, environmentally benign, catalyst recyclability. | researchgate.netresearchgate.net |

| Microwave-Mediated Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Rapid, eco-friendly, high yields, operational simplicity. | rsc.org |

| Scandium(III) Triflate Catalysis | Catalytic guanylation of amines in water. | Mild conditions, suitable for aqueous-soluble substrates. | organic-chemistry.org |

| Copper-Catalyzed Three-Component Synthesis | Involves cyanamides, arylboronic acids, and amines. | Operationally simple and rapid. | organic-chemistry.org |

Integration of Multiscale Computational Approaches for Complex System Understanding

Multiscale modeling is a powerful tool for understanding chemical systems by bridging different levels of theory, from quantum mechanics for electronic processes to classical mechanics for molecular dynamics. princeton.edumit.edu For complex molecules like 1-(3-chlorophenyl)guanidine nitrate, computational approaches are crucial for predicting properties and reaction mechanisms.

Applications in Guanidine Chemistry:

Molecular Docking: Computational docking simulations are widely used to predict the binding interactions of guanidine derivatives with biological targets. nih.govnih.gov These models can determine the probable binding site and mechanism of action, guiding the design of new therapeutic agents. nih.gov For example, docking studies have been used to understand how certain guanidine scaffolds interact with the active sites of proteins like human serum albumin. nih.gov

Structure-Activity Relationship (SAR): Molecular modeling helps in establishing SAR by correlating the chemical structure of guanidine derivatives with their biological activity. nih.gov This allows for the rational design of compounds with enhanced potency and selectivity.

Predicting Physicochemical Properties: Computational methods can predict key properties such as lipophilicity, solubility, and bioavailability, which are critical in pharmaceutical development. nih.gov The "egg-boiled" method, for instance, is a computational model used to examine properties like gastrointestinal absorption and blood-brain barrier penetration. nih.gov

While specific multiscale modeling studies on this compound are not extensively documented in publicly available literature, the established use of these techniques for other guanidine derivatives provides a clear roadmap. princeton.edunih.govelsevierpure.com Such approaches could elucidate the electronic structure of the guanidinium (B1211019) core, the influence of the 3-chlorophenyl substituent, and the dynamics of its interaction with its environment, including solvent effects and receptor binding.

Development of Materials Science Applications (e.g., as Pharmaceutical Scaffolds or in Catalysis)

The unique structural and electronic properties of the guanidine group make it a valuable component in materials science. researchgate.net Guanidine derivatives are being explored for a range of applications, from building blocks for pharmaceuticals to functional materials and catalysts.

Pharmaceutical Scaffolds: The guanidine moiety is a key structural feature in many biologically active compounds and natural products. researchgate.netwikipedia.org Its ability to form a resonance-stabilized guanidinium cation at physiological pH allows it to participate in hydrogen bonding and electrostatic interactions with biological macromolecules. wikipedia.org As such, 1-(3-chlorophenyl)guanidine can serve as a scaffold or building block for designing new therapeutic agents.

Catalysis: Guanidines and their derivatives are effective organocatalysts for a variety of chemical transformations. rsc.orgresearchgate.net Their high basicity and ability to activate substrates through hydrogen bonding make them suitable for promoting reactions such as the synthesis of heterocyclic compounds. rsc.orgresearchgate.net

Gas Generators: Guanidine nitrate, the parent salt, is used as a gas-generating component in automobile airbags. wikipedia.orgalzchem.com It is valued for its high gas output and lower flame temperature compared to other materials. wikipedia.org Its decomposition produces nitrogen gas, water vapor, and solid carbon. wikipedia.org This application highlights the potential of guanidinium salts in pyrotechnics and propellant formulations. nih.gov

Investigation of Coordination Chemistry with Transition Metal Centers

The guanidine functional group, with its Y-shaped CN₃ core, is an electronically flexible ligand capable of coordinating with a wide array of metal ions. researchgate.netat.ua Neutral guanidines can bind to metals through their imine nitrogen atom, which possesses a lone pair of electrons. at.ua The coordination chemistry of guanidines is a growing field, with applications in catalysis and materials science. researchgate.net

The interaction of guanidine ligands with transition metals can lead to the formation of stable complexes with diverse geometries and electronic properties. For example, studies on related ligands like 3-amino-1-nitroguanidine (ANQ) have shown that it can form complexes with transition metals such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Ag⁺. at.ua In these complexes, the guanidine derivative typically acts as a bidentate ligand, coordinating to the metal center through two of its nitrogen atoms. at.ua

The nitrate anion in this compound can either remain as a counterion or participate in the coordination sphere of the metal center, depending on the reaction conditions and the nature of the metal. at.ua The coordination of the 1-(3-chlorophenyl)guanidine ligand to a transition metal would be expected to occur via the sp² hybridized imine nitrogen. at.ua The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties, representing a promising area for future research.

Potential in Chemosensory Systems and Analytical Applications

Guanidine derivatives have shown potential for use in chemosensory systems and as analytical reagents due to their specific binding capabilities and spectroscopic properties. researchgate.net

Chemical Sensors: The ability of the guanidinium group to form strong and specific hydrogen bonds with anions like carboxylates and phosphates makes it an excellent recognition motif for chemical sensors. Guanidine-based receptors can be designed to selectively bind to and detect specific ions or molecules. researchgate.net

Fluorescent Probes: Guanidine nitrate is used as a fluorescent probe in High-Performance Liquid Chromatography (HPLC). nih.gov The guanidinium group can be incorporated into larger molecular systems to create fluorescent sensors that change their emission upon binding to a target analyte. For instance, some pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which can be synthesized using guanidine hydrochloride as a catalyst, are highly fluorescent. rsc.org

Discriminative Stimulus: N-(3-chlorophenyl)guanidine (also known as MD-354) has been studied for its properties as a discriminative stimulus in pharmacological research, indicating its ability to produce specific and recognizable sensory effects mediated by receptor interaction, in this case with the 5-HT₃ receptor. nih.gov This highlights its utility in analytical pharmacology for classifying the actions of other compounds. nih.gov

The specific compound this compound, with its combination of a recognition group (guanidinium) and a signaling component (chlorophenyl), has the foundational elements for development into more sophisticated chemosensors or analytical tools.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1-(3-Chlorophenyl)guanidine nitrate, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via condensation reactions. For example, guanidine nitrate reacts with ketones or aldehydes under reflux in ethanol, catalyzed by lithium hydroxide, to form pyrimidine derivatives . Key optimization factors include temperature control (reflux conditions), stoichiometric ratios, and catalyst selection. Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate conversion .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer : Nuclear magnetic resonance (NMR; ¹H and ¹³C), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (MS) are critical. Key features include:

- ¹H NMR : Aromatic proton signals (6.8–7.5 ppm for the chlorophenyl group) and guanidine NH protons (broad peaks ~8–10 ppm).

- FT-IR : N-H stretches (~3200–3400 cm⁻¹) and nitrate group vibrations (~1380 cm⁻¹ and ~830 cm⁻¹) .

- MS : Molecular ion peak matching the molecular weight (e.g., ~247.16 g/mol for related derivatives) .

Q. How can researchers validate the purity of this compound, and what analytical workflows are recommended?

- Answer : Combine elemental analysis (C, H, N, Cl quantification) with chromatographic methods (HPLC or GC-MS) to detect impurities. Differential scanning calorimetry (DSC) can confirm melting point consistency, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How can provisional toxicity values for this compound be derived from existing guanidine compounds, and what uncertainties arise?

- Answer : The U.S. EPA’s molecular weight adjustment method is applicable. For example, if the subchronic reference dose (p-RfD) for guanidine chloride is 2 × 10⁻² mg/kg-day, adjust it using the ratio of molecular weights:

This approach introduces uncertainty due to differences in bioavailability and metabolic pathways, necessitating in vivo validation .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR peaks) during the synthesis of this compound derivatives?

- Answer : Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals and identify byproducts. Compare experimental IR spectra with computational predictions (DFT calculations) to confirm functional groups. Optimize reaction conditions (e.g., inert atmosphere, reduced moisture) to minimize hydrolysis or oxidation side reactions .

Q. How do chlorophenylguanidine derivatives interact with biological targets like 5-HT3 receptors, and what assays are suitable for evaluating such activity?

- Answer : Structural analogs, such as 1-(3-Chlorophenyl)biguanide hydrochloride, act as 5-HT3 agonists. For this compound, employ:

- Radioligand binding assays using ³H-labeled 5-HT3 antagonists.

- Functional assays (e.g., calcium flux in HEK293 cells expressing 5-HT3 receptors).

Cross-validate results with molecular docking simulations to map binding interactions .

Q. What experimental approaches address discrepancies in CAS registry numbers or molecular data for this compound across databases?

- Answer : Cross-reference peer-reviewed syntheses (e.g., EPA reports, journals) and validate via elemental analysis and X-ray crystallography. For example, conflicting CAS numbers (38647-81-3 vs. 6145-41-1) may arise from isomerism; confirm structural identity using NOESY NMR to assess spatial proximity of substituents .

Q. How can thermodynamic properties (e.g., solubility, stability) be experimentally determined for this compound in aqueous and organic matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.